2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
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Overview
Description
2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex heterocyclic compound that features a triazolo-pyridazine core
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The mode of action of 1,2,4-triazole derivatives is diverse, depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the growth of cancer cells by interacting with specific targets such as c-Met and VEGFR-2 .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives can vary widely, depending on the specific compound and its biological targets. Some 1,2,4-triazole derivatives have been found to have antimicrobial, antioxidant, and antiviral potential .
Pharmacokinetics
The ADME properties of 1,2,4-triazole derivatives can vary depending on the specific compound. In general, heterocyclic compounds like 1,2,4-triazoles are of prime importance due to their extensive therapeutic uses .
Result of Action
The result of the action of 1,2,4-triazole derivatives can vary widely. For example, some compounds have been found to exhibit excellent antiproliferative activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multi-step reactions. One common method includes the nucleophilic substitution of a chlorinated precursor with a thiol-containing compound, followed by cyclization to form the triazolo-pyridazine ring. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolo-pyridazine core .
Scientific Research Applications
2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-17-21-20-16-8-7-15(22-23(16)17)14-6-1-2-9-19-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFZKAVCFIEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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